

A Comparative Guide to Inter-laboratory Quantification of Vildagliptin Impurity B

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Compound of Interest

Compound Name: Vildagliptin Impurity B

Cat. No.: B8205278

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This guide provides a comparative overview of analytical methodologies for the quantification of **Vildagliptin Impurity B**, also known as the Vildagliptin amide impurity. While a formal inter-laboratory study with shared samples is not publicly available, this document collates and compares data from various validated analytical methods reported in scientific literature. This guide is intended for researchers, scientists, and drug development professionals to facilitate method selection and development for the quality control of Vildagliptin.

Data Presentation: A Comparative Summary of Analytical Methods

The following table summarizes the performance of different High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods developed for the quantification of Vildagliptin and its impurities, including Impurity B. This allows for a side-by-side comparison of their key validation parameters.

Parameter	Method 1 (UPLC-ESI/Q-TOF MS/MS)	Method 2 (RP-HPLC)	Method 3 (RP-HPLC)
Instrumentation	UPLC coupled with ESI/Q-TOF Mass Spectrometry	RP-HPLC with UV/PDA Detector	RP-HPLC with UV/PDA Detector
Linearity Range	Not explicitly stated for Impurity B	LOQ to 150% of specification limit	5-15 µg/mL (for Vildagliptin)
Correlation Coefficient (r ²)	0.997-0.998 (for Vildagliptin and other impurities)[1][2]	> 0.998 (for Vildagliptin and impurities)[3]	0.999 (for Vildagliptin)
Limit of Detection (LOD)	Not specified for Impurity B	Not specified for Impurity B	Not specified for Impurity B
Limit of Quantification (LOQ)	Not specified for Impurity B	Not specified for Impurity B	Not specified for Impurity B
Accuracy (% Recovery)	Not specified for Impurity B	90.5% - 99.6% (for Vildagliptin)[3]	Not specified
Precision (%RSD)	Not specified for Impurity B	< 2%	< 2%

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of analytical results. Below are the experimental protocols from the cited studies.

Method 1: UPLC-ESI/Q-TOF MS/MS for Vildagliptin and its Organic Impurities[1][2]

This method was developed for the determination of Vildagliptin and its main organic synthesis impurities.

- Instrumentation: Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI/Q-TOF MS/MS).

- Sample Preparation: A stock solution of Vildagliptin and its impurities is prepared in a suitable solvent and then diluted to the desired concentration for analysis.
- Chromatographic Conditions:
 - Mobile Phase: A gradient elution is typically used, often consisting of an aqueous phase with a buffer (e.g., ammonium formate) and an organic phase (e.g., acetonitrile or methanol).
 - Column: A sub-2 μm particle size column suitable for UPLC, such as a C18 or other appropriate stationary phase.
 - Flow Rate: Optimized for UPLC separation, typically in the range of 0.2-0.6 mL/min.
 - Column Temperature: Maintained at a constant temperature to ensure reproducibility.
 - Injection Volume: A small injection volume, typically 1-5 μL , is used.
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Detection: Quantification is performed using extracted ion chromatograms of the respective m/z values for Vildagliptin and its impurities.

Method 2: RP-HPLC for Impurity Profiling of Metformin HCl and Vildagliptin[3]

This method was developed for the quantitative estimation of related impurities of Metformin HCl and Vildagliptin in a combination tablet dosage form.

- Instrumentation: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV/PDA detector.
- Sample Preparation:
 - Weigh and transfer a quantity of powdered tablets into a volumetric flask.

- Add diluent and sonicate to dissolve.
- Make up to volume with the diluent.
- Filter the solution through a 0.45 µm nylon filter before injection.
- Chromatographic Conditions:
 - Mobile Phase A: A mixture of ammonium dihydrogen orthophosphate and octane sulfonic acid sodium salt buffer at pH 4.[3]
 - Mobile Phase B: A mixture of methanol and buffer in the ratio of 95:5.[3]
 - Column: BDS Hypersil C8, 250 x 4.6 mm, 5µ.[3]
 - Flow Rate: 0.8 mL/min.[3]
 - Column Temperature: 35°C.[3]
 - Injection Volume: 10 µL.[3]
 - Detection Wavelength: 210 nm.[3]

Method 3: Stability-Indicating RP-HPLC Method for Vildagliptin

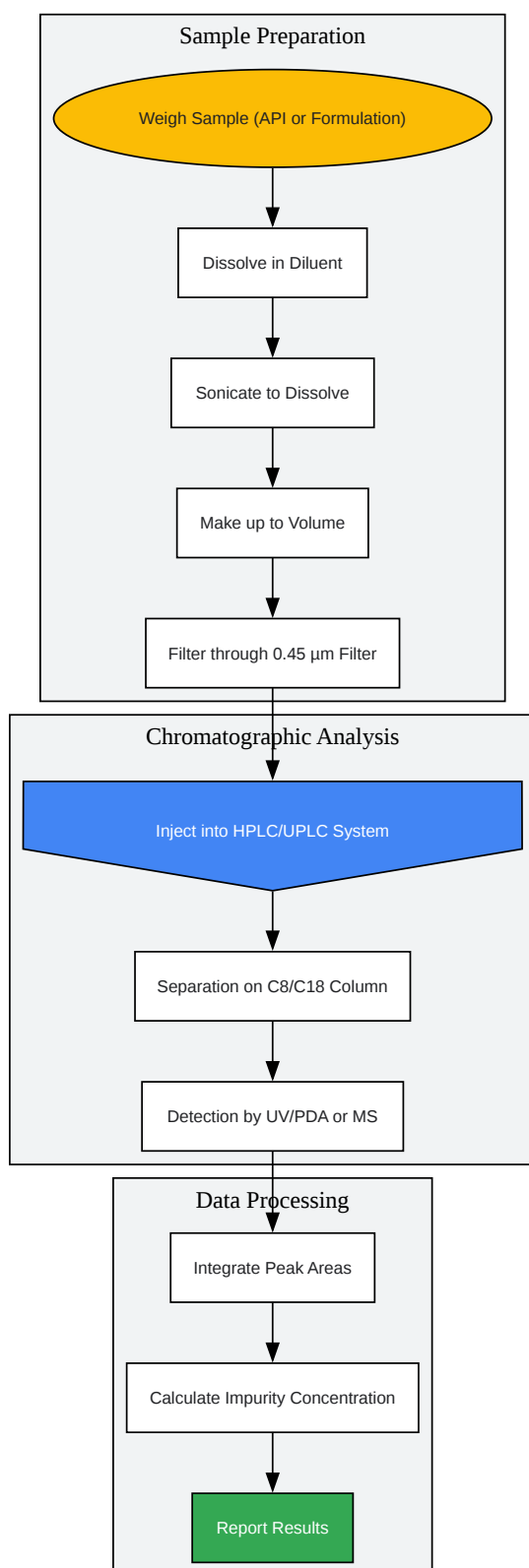
This method was developed and validated for the determination of Vildagliptin in pharmaceutical dosage forms and to assess its stability under various stress conditions.

- Instrumentation: RP-HPLC with a Photo-Diode Array (PDA) detector.
- Sample Preparation:
 - A stock solution of Vildagliptin is prepared in the mobile phase.
 - Working standard solutions are prepared by diluting the stock solution to the desired concentrations within the linear range.
- Chromatographic Conditions:

- Mobile Phase: A mixture of Buffer (pH 6), Acetonitrile, and Methanol in the ratio of 70:10:20 (v/v/v).
- Column: Jasco CrestPack RP C18 (250 × 4.6 mm, 5μ).
- Flow Rate: Not explicitly stated.
- Column Temperature: Not explicitly stated.
- Injection Volume: Not explicitly stated.
- Detection Wavelength: 210 nm.

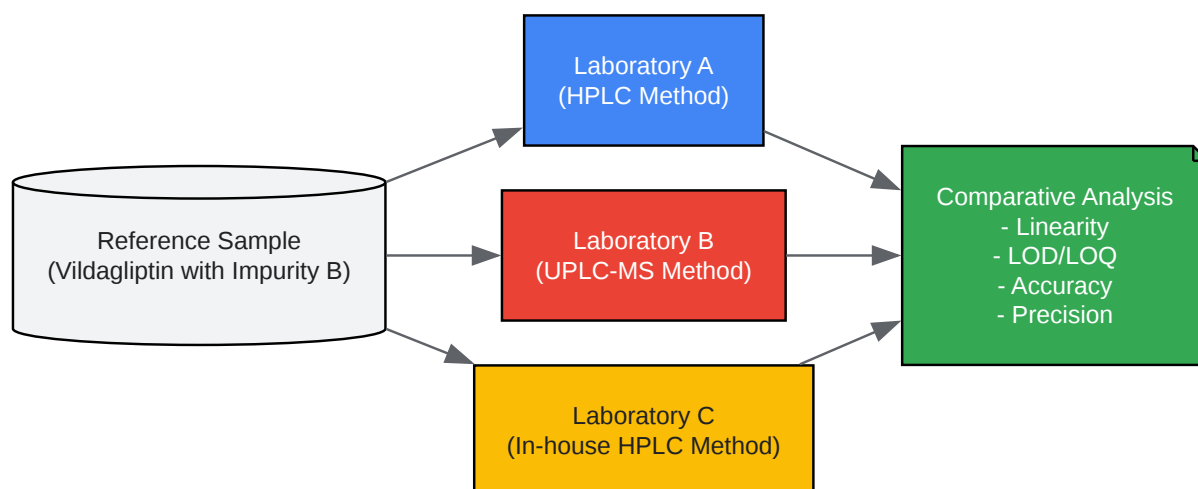
Mandatory Visualization

The following diagrams illustrate the generalized workflows for the quantification of **Vildagliptin Impurity B**.



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Caption: Generalized experimental workflow for the quantification of **Vildagliptin Impurity B**.



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Caption: Logical relationship in a hypothetical inter-laboratory comparison study.

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References

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